molecular formula C10H9FO2 B8736071 8-Fluoro-5-methylchroman-4-one

8-Fluoro-5-methylchroman-4-one

Cat. No.: B8736071
M. Wt: 180.17 g/mol
InChI Key: YIHATJKIFDTLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-5-methylchroman-4-one is a chromanone derivative characterized by a fluorine atom at position 8 and a methyl group at position 5 of the chromanone scaffold. Chromanones are bicyclic compounds consisting of a benzene ring fused to a γ-pyrone ring, and substitutions at specific positions significantly influence their physicochemical and biological properties.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

8-fluoro-5-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO2/c1-6-2-3-7(11)10-9(6)8(12)4-5-13-10/h2-3H,4-5H2,1H3

InChI Key

YIHATJKIFDTLRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)CCOC2=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
8-Fluoro-5-methylchroman-4-one Not Provided 5-CH₃, 8-F C₁₀H₉FO₂* ~180.18* Hypothetical: Methyl enhances lipophilicity vs. halogens
5-Bromo-8-fluorochroman-4-one 1092350-61-2 5-Br, 8-F C₉H₆BrFO₂ 245.05 High molecular weight; bromine may reduce solubility
5-Chloro-8-fluorochroman-4-one Not Provided 5-Cl, 8-F C₉H₆ClFO₂ ~200.59 Used in research; chloro substitution balances reactivity
8-Fluorochroman-4-one 111141-00-5 8-F (no 5-substituent) C₉H₇FO₂ 166.15 Baseline compound; lower lipophilicity
8-Fluoro-3-hydroxy-2-phenylchroman-4-one 644973-57-9 8-F, 2-Ph, 3-OH C₁₅H₁₁FO₃ 270.25 Increased steric bulk; phenyl enhances π-π interactions

*Estimated based on 8-Fluorochroman-4-one (166.15 g/mol) + CH₃ (15.03 g/mol).

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (Br, Cl, F): Bromine and chlorine at position 5 increase molecular weight and may reduce solubility in polar solvents. Methyl Group (CH₃): Compared to halogens, the methyl group in this compound is electron-donating, likely increasing lipophilicity and bioavailability. This could enhance membrane permeability in biological systems . Phenyl and Hydroxyl Additions: 8-Fluoro-3-hydroxy-2-phenylchroman-4-one demonstrates how additional substituents (e.g., phenyl, hydroxyl) introduce steric hindrance and hydrogen-bonding capabilities, impacting receptor binding .
  • Molecular Weight Trends: Halogenated derivatives (Br, Cl) exhibit higher molecular weights than alkylated or unsubstituted analogs. The methyl-substituted compound bridges the gap between halogenated and baseline chromanones.

Data Gaps and Limitations

  • This compound : Direct data on its synthesis, stability, or biological activity is unavailable in the provided evidence. Predictions are extrapolated from analogs.
  • Physical Properties : Boiling points and solubility metrics are missing for most compounds, limiting comparative analysis .

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